molecular formula C26H19F3N6O2S2 B2683596 N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 393874-40-3

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

Cat. No. B2683596
CAS RN: 393874-40-3
M. Wt: 568.59
InChI Key: LVJMFSSBTOWEHR-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized . Furthermore, modification of thiazole-based compounds at different positions has been done to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Scientific Research Applications

Cancer Research

Naphthalene derivatives have been extensively investigated for their anticancer properties. For instance, the synthesis and evaluation of novel derivatives for toxicity assessment, tumor inhibition, and their potential as anticancer agents highlight the critical role these compounds play in medicinal chemistry. Such studies focus on the interaction of these derivatives with biological targets like tubulin and various enzymes, indicating their potential in inhibiting tumor growth and proliferation (Faheem, 2018) (Gouhar & Raafat, 2015).

Enzyme Inhibition

Research also extends to the enzyme inhibitory activities of naphthalene derivatives, particularly against enzymes like carbonic anhydrase. These compounds have demonstrated significant inhibitory effects, showcasing their potential in therapeutic applications, such as treating conditions associated with enzyme dysregulation. The structure-activity relationship analyses in these studies suggest the importance of the naphthalene moiety and its substitutions for the activity of these compounds (Kurt et al., 2016).

Antihypertensive Agents

Further research on naphthalene derivatives includes their potential as antihypertensive α-blocking agents. These studies have synthesized various compounds, assessing their pharmacological profiles and identifying several with promising antihypertensive activities. This indicates the potential of naphthalene derivatives in developing new treatments for hypertension, contributing to the broad therapeutic applications of these compounds (Abdel-Wahab et al., 2008).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. Some thiazole derivatives have shown antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N6O2S2/c27-26(28,29)17-7-4-8-18(13-17)35-21(33-34-25(35)39-15-22(36)32-24-30-11-12-38-24)14-31-23(37)20-10-3-6-16-5-1-2-9-19(16)20/h1-13H,14-15H2,(H,31,37)(H,30,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJMFSSBTOWEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

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